molecular formula C17H18ClNO2 B5871513 N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide

N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide

Cat. No. B5871513
M. Wt: 303.8 g/mol
InChI Key: IBEKTVWCDWAMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as CI-977 and is used in scientific research to study the effects of opioids on the central nervous system.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide selectively activates delta-opioid receptors in the central nervous system. Activation of delta-opioid receptors results in the inhibition of neurotransmitter release, leading to the modulation of pain perception and mood. The compound has been shown to produce antinociceptive effects in animal models of acute and chronic pain.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide has been shown to produce antinociceptive effects in animal models of acute and chronic pain. It has also been shown to attenuate the development of tolerance to opioids, suggesting a potential role in the treatment of opioid addiction. The compound has been shown to have a high affinity for delta-opioid receptors and a low affinity for mu-opioid receptors, reducing the risk of opioid-related side effects such as respiratory depression.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide is a useful tool for studying the effects of delta-opioid receptor activation in the central nervous system. Its selectivity for delta-opioid receptors reduces the risk of off-target effects, making it a valuable compound for pharmacological studies. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in long-term studies.

Future Directions

Future research on N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide could focus on its potential as a treatment for opioid addiction. The compound has been shown to attenuate the development of tolerance to opioids, suggesting a potential role in reducing opioid dependence. Further studies could also investigate the role of delta-opioid receptors in pain perception and mood regulation. The development of more selective delta-opioid receptor agonists could also improve the efficacy and safety of opioid-based therapies.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with isopropylamine to form N-(3-chloro-4-methylphenyl)isopropylamine. This intermediate is then reacted with 3-isopropoxybenzoyl chloride in the presence of a base to form the final product, N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide. The purity of the compound is verified using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-isopropoxybenzamide is used in scientific research to study the effects of opioids on the central nervous system. It is a selective delta-opioid receptor agonist and has been shown to produce antinociceptive effects in animal models. It has also been used to study the role of delta-opioid receptors in drug addiction and withdrawal.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11(2)21-15-6-4-5-13(9-15)17(20)19-14-8-7-12(3)16(18)10-14/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKTVWCDWAMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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